molecular formula C14H17ClFNO4 B13522305 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid

Cat. No.: B13522305
M. Wt: 317.74 g/mol
InChI Key: CFNDTCAQMKDHPI-NSHDSACASA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a chloro-fluorophenyl moiety, and a propanoic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the propanoic acid backbone: The Boc-protected amine is then coupled with a suitable propanoic acid derivative, such as 3-chloro-4-fluorophenylacetic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the Boc-protected amine and propanoic acid backbone, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

(3S)-3-(3-chloro-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

CFNDTCAQMKDHPI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)F)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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